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Compound of Interest

Compound Name: NB-360

Cat. No.: B8759615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NB-360, a potent and brain-penetrant

inhibitor of β-site amyloid precursor protein cleaving enzyme 1 and 2 (BACE1/2). This

document details its chemical structure, physicochemical properties, mechanism of action, and

key preclinical findings. It is intended to serve as a comprehensive resource for researchers

and professionals involved in Alzheimer's disease drug discovery and development.

Chemical Structure and Properties
NB-360 is a small molecule inhibitor characterized by an amino-1,4-oxazine core.[1] Its

chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of NB-360
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Property Value Reference

IUPAC Name

N-(3-((3R,6R)-5-amino-3,6-

dimethyl-6-

(trifluoromethyl)-3,6-dihydro-

2H-1,4-oxazin-3-yl)-4-

fluorophenyl)-5-cyano-3-

methylpicolinamide

[2]

Molecular Formula C₂₁H₁₉F₄N₅O₂ [2][3]

Molecular Weight 449.41 g/mol [2]

CAS Number 1262857-73-7 (free base) [2][3]

Appearance Solid [3]

Purity >95% [4]

pKa 7.1 [5]

Mechanism of Action: Inhibition of BACE1 and the
Amyloidogenic Pathway
NB-360 exerts its therapeutic effect by inhibiting BACE1, a key enzyme in the amyloidogenic

pathway of amyloid precursor protein (APP) processing. In this pathway, sequential cleavage of

APP by BACE1 and γ-secretase leads to the production of amyloid-β (Aβ) peptides, which are

central to the pathology of Alzheimer's disease. By inhibiting BACE1, NB-360 effectively

reduces the generation of Aβ peptides.

The following diagram illustrates the APP processing pathways and the point of intervention for

NB-360.
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Figure 1: Amyloid Precursor Protein (APP) Processing Pathways.

Preclinical Efficacy and Pharmacodynamics
NB-360 has demonstrated potent inhibition of BACE1 and BACE2 in vitro and robust reduction

of Aβ levels in various preclinical models, including mice, rats, and dogs.

Table 2: In Vitro Inhibitory Activity of NB-360
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Target IC₅₀ (nM) Reference

Human BACE1 6 [6]

Mouse BACE1 5 [6]

Human BACE2 6 [6]

Aβ40 release in wtAPP CHO

cells
3

Aβ40 release in SweAPP CHO

cells
33

Table 3: In Vivo Efficacy of NB-360 in Rodent Models

Species Dose
Effect on Brain
Aβ40

Time Point Reference

Rat 3 µmol/kg, p.o. >50% reduction Up to 8 hours

Rat 30 µmol/kg, p.o. 91% reduction 4 hours

Wild-type

C57/BL6 Mouse

100 µmol/kg/day,

p.o. for 6 weeks
68% reduction 6 weeks

APP Transgenic

Mouse

100 µmol/kg/day,

p.o.

Complete block

of Aβ deposition

progression

Chronic

treatment

Young APP51/16

Mouse

30 µmol/kg, p.o.

(single dose)

Reduction in

Aβ40 levels
Not specified

Experimental Protocols
This section outlines the general methodologies for key experiments cited in the preclinical

evaluation of NB-360.

Quantification of Amyloid-β (Aβ) by ELISA
The following diagram depicts a typical workflow for quantifying Aβ levels in brain tissue.
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Figure 2: Workflow for Aβ Quantification by ELISA.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b8759615?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8759615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Protocol for Aβ ELISA:

Brain Homogenization: Frozen forebrains are homogenized in ice-cold Tris-buffered saline

(pH 7.4) containing a complete protease inhibitor cocktail.

Extraction: For soluble Aβ, the homogenate is centrifuged at high speed, and the

supernatant is collected. For insoluble Aβ, the pellet is further extracted with formic acid.

ELISA Procedure:

A microplate is coated with a capture antibody specific for an Aβ epitope (e.g., 6E10 or

4G8).

The plate is blocked to prevent non-specific binding.

Brain homogenate samples and Aβ standards are added to the wells and incubated.

After washing, a detection antibody conjugated to an enzyme (e.g., horseradish

peroxidase) is added.

A substrate is added, and the resulting colorimetric change is measured using a plate

reader.

Aβ concentrations in the samples are determined by comparison to the standard curve.

Assessment of Neuroinflammation by
Immunohistochemistry
The following diagram illustrates a general workflow for immunohistochemical analysis of

microglia and astrocytes.
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Figure 3: Workflow for Immunohistochemistry.

Detailed Protocol for Immunohistochemistry:

Tissue Preparation: Animals are perfused with paraformaldehyde, and the brains are

removed, post-fixed, and cryoprotected. Brains are then sectioned using a cryostat.
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Staining:

Sections are permeabilized (e.g., with Triton X-100) and blocked with a serum-containing

solution.

Sections are incubated with primary antibodies targeting specific cell markers (e.g., Iba1

for microglia, GFAP for astrocytes).

After washing, sections are incubated with fluorescently labeled secondary antibodies that

bind to the primary antibodies.

A nuclear counterstain (e.g., DAPI) is often included.

Imaging and Analysis: Stained sections are imaged using a fluorescence microscope. The

extent of microgliosis and astrocytosis is quantified by measuring the intensity and area of

the fluorescent signal.

Western Blot for APP C-terminal Fragments (CTFs)
Detailed Protocol for Western Blot:

Protein Extraction and Quantification: Brain tissue is homogenized in a lysis buffer, and the

protein concentration is determined.

SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis.

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

nitrocellulose or PVDF).

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific

antibody binding. It is then incubated with a primary antibody that recognizes the C-terminus

of APP, followed by incubation with a secondary antibody conjugated to an enzyme.

Detection: A chemiluminescent substrate is added to the membrane, and the signal is

detected using an imaging system. The bands corresponding to C83 and C99 are identified

based on their molecular weight.
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Conclusion
NB-360 is a well-characterized BACE1/2 inhibitor with a promising preclinical profile. Its potent

enzymatic inhibition translates to significant in vivo efficacy in reducing amyloid-β pathology in

multiple animal models. The data presented in this guide underscore the potential of BACE1

inhibition as a therapeutic strategy for Alzheimer's disease and position NB-360 as a valuable

tool for further research in this field. This document provides a foundational understanding of

NB-360's core attributes for scientists and researchers dedicated to advancing

neurodegenerative disease therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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